molecular formula C23H25ClN4O4 B11017296 3-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one

3-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one

Cat. No.: B11017296
M. Wt: 456.9 g/mol
InChI Key: IUSFJLULNSZBDD-UHFFFAOYSA-N
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Description

The compound 3-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one is a complex organic molecule with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine moiety: This step involves the reaction of the quinazolinone intermediate with 4-(4-chlorophenyl)piperazine under suitable conditions, such as in the presence of a coupling agent like EDCI or DCC.

    Final functionalization:

Industrial Production Methods

For industrial-scale production, the synthesis route may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced quinazolinone analogs.

Scientific Research Applications

3-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)piperazine: A precursor used in the synthesis of the target compound.

    6,7-dimethoxyquinazolin-4(3H)-one: The core structure of the target compound.

    3-oxopropyl derivatives: Compounds with similar functional groups.

Uniqueness

The uniqueness of 3-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H25ClN4O4

Molecular Weight

456.9 g/mol

IUPAC Name

3-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-6,7-dimethoxyquinazolin-4-one

InChI

InChI=1S/C23H25ClN4O4/c1-31-20-13-18-19(14-21(20)32-2)25-15-28(23(18)30)8-7-22(29)27-11-9-26(10-12-27)17-5-3-16(24)4-6-17/h3-6,13-15H,7-12H2,1-2H3

InChI Key

IUSFJLULNSZBDD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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